molecular formula C14H13N3O B2666473 N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide CAS No. 1311929-69-7

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide

Cat. No.: B2666473
CAS No.: 1311929-69-7
M. Wt: 239.278
InChI Key: SDFSAQIDXNYBPJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide typically involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with cyanomethylating agents. One common method involves the use of cyanomethyl halides in the presence of a base to form the desired compound. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

N-(cyanomethyl)-2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-4-13-11(7-9)8-12(10(2)17-13)14(18)16-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFSAQIDXNYBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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